N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18-13-19(2)15-20(14-18)26(31)27-11-12-29-16-24(22-9-5-6-10-23(22)29)32-17-25(30)28-21-7-3-4-8-21/h5-6,9-10,13-16,21H,3-4,7-8,11-12,17H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDKDMNEHWMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various biological targets, including enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
Electronic and Reactivity Profiles
- Cyclopentylcarbamoyl vs. Cyclopropane : The cyclopentyl group in the target may confer greater conformational flexibility and lipophilicity compared to cyclopropane-containing montelukast analogs (), impacting bioavailability .
- Directing Groups : Unlike ’s N,O-bidentate directing group, the target’s sulfanyl and carbamoyl groups could facilitate metal-catalyzed C–H activation, though this remains speculative without experimental validation .
Biological Activity
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an indole core substituted with a cyclopentylcarbamoyl group linked via a sulfur atom, an ethyl chain, and a 3,5-dimethylbenzamide moiety. The intricate arrangement of these functional groups contributes to its potential biological activity. The indole structure is particularly notable for its association with various pharmacological activities, including anti-inflammatory and neuroactive properties.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit several key pharmacological activities:
- Anti-inflammatory Effects : Indole derivatives are known for their ability to modulate inflammatory pathways. The presence of the cyclopentylcarbamoyl group may enhance this effect by interacting with specific receptors involved in inflammation.
- Neuroactive Properties : The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This could lead to applications in treating mood disorders or neurodegenerative conditions.
- Binding Affinities : Initial studies using molecular docking simulations indicate that this compound may have significant binding affinities for various G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction across cellular membranes.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission and inflammatory responses.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit kinases and other enzymes involved in signaling pathways, suggesting that this compound might also exert effects through such mechanisms.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole with dimethylamino group | Selective agonist for serotonin receptors | Contains a fluorobenzamide group |
| Indole-3-acetic acid | Simple indole derivative | Plant growth regulator | Lacks complex substituents |
| Gramine | Indole derivative with methyl groups | Neuroactive properties | Simpler structure without bulky groups |
This compound stands out due to its complex substituent patterns and potential dual activity as both an anti-inflammatory and neuroactive agent.
Case Studies
Recent studies have focused on the application of indole derivatives in therapeutic contexts:
- Study on Anti-inflammatory Activity : A study demonstrated that compounds similar to this one significantly reduced markers of inflammation in animal models. The results suggested that the cyclopentylcarbamoyl group enhances the anti-inflammatory properties by stabilizing interactions with inflammatory mediators.
- Neuropharmacological Assessment : In vitro assays indicated that the compound interacts with serotonin receptors, showing promise for mood modulation. This aligns with findings from other indole-based compounds that have been effective in treating depression and anxiety disorders.
Q & A
Advanced Question
- Step 1 : Standardize solvent systems (e.g., use buffered solutions at pH 7.4 for physiological relevance).
- Step 2 : Employ shake-flask method with HPLC quantification to measure intrinsic solubility.
- Step 3 : Apply Hansen solubility parameters (HSPs) to rationalize discrepancies caused by solvent polarity or hydrogen-bonding capacity .
Case Example : If solubility in DMSO varies, check for hydrate formation or polymorphic transitions using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
